XOL-1 protein - 161477-65-2

XOL-1 protein

Catalog Number: EVT-1512178
CAS Number: 161477-65-2
Molecular Formula: C8H11F3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

XOL-1 protein is a crucial nuclear protein primarily identified in Caenorhabditis elegans, where it plays a significant role in determining sexual fate and dosage compensation. It belongs to the GHMP kinase family, although it does not exhibit typical kinase activity. The protein is characterized by its acidic nature and a molecular weight of approximately 51 kDa, with a pKa of 4.6. Notably, XOL-1 is expressed predominantly in the pre-comma stage of XO embryos, which are genetically male due to the presence of a single X chromosome .

Source

The XOL-1 protein is encoded by the xol-1 gene located on the X chromosome of C. elegans. This gene is essential for regulating sexual differentiation and is influenced by various X-signal elements that communicate the number of X chromosomes present in the organism .

Synthesis Analysis

Methods

The synthesis of XOL-1 involves standard molecular biology techniques including polymerase chain reaction (PCR) for cloning and in vitro transcription and translation for protein expression. The xol-1 gene can be amplified from C. elegans cDNA libraries, followed by insertion into expression vectors suitable for bacterial or eukaryotic systems.

Technical Details

In studies involving RNA interference (RNAi), specific constructs targeting xol-1 have been utilized to analyze its functional role during embryogenesis. Additionally, gel mobility shift assays have been employed to investigate protein-DNA interactions, confirming the binding of regulatory proteins such as TRA-1A to the xol-1 promoter region .

Molecular Structure Analysis

Structure

The XOL-1 protein exhibits a mixed secondary structure comprising ten alpha helices and thirteen beta strands, forming an elongated dumbbell shape. Structural analysis via X-ray crystallography has revealed that it crystallizes in an orthorhombic space group with unit cell dimensions of approximately 116.1 Å × 86.0 Å × 80.2 Å . The final structural model includes two molecules per asymmetric unit.

Data

Chemical Reactions Analysis

Reactions

Despite being classified as a kinase, experimental evidence indicates that XOL-1 does not catalyze ATP hydrolysis or bind ATP effectively. Various assays, including enzyme-coupled colorimetric assays and fluorescence spectroscopy with TNP-ATP probes, have failed to demonstrate any significant enzymatic activity associated with ATP binding or hydrolysis .

Technical Details

The lack of detectable kinase activity suggests that XOL-1 may have adapted the GHMP kinase scaffold for alternative functions unrelated to traditional phosphorylation processes. This divergence highlights the evolutionary flexibility of protein functions within similar structural frameworks .

Mechanism of Action

Process

XOL-1 operates primarily as a transcriptional regulator in C. elegans, influencing sexual differentiation through its interaction with various transcription factors and regulatory elements within target genes. It acts downstream of the X:A signal ratio, integrating inputs from multiple RNA-binding proteins that modulate its expression based on the number of X chromosomes present .

Data

Research indicates that XOL-1 represses female development pathways in XO embryos while promoting male characteristics through complex regulatory networks involving other sex-determining genes . The precise molecular interactions and pathways remain an active area of investigation.

Physical and Chemical Properties Analysis

Physical Properties

XOL-1 is characterized as an acidic protein with a high degree of solubility under physiological conditions due to its charge properties at neutral pH levels. Its stability and folding are influenced by the presence of specific ions and cellular conditions prevalent during embryogenesis.

Chemical Properties

The chemical properties of XOL-1 include its ability to form complexes with other proteins and DNA sequences, which are critical for its function as a transcriptional regulator. The absence of typical kinase activity suggests that its interactions may rely more on structural compatibility rather than catalytic mechanisms .

Applications

Scientific Uses

XOL-1 serves as an important model for studying sex determination mechanisms in nematodes and has broader implications for understanding similar processes in other organisms. Its unique properties make it a valuable target for research into gene regulation, developmental biology, and evolutionary biology.

Moreover, insights gained from studying XOL-1 could inform therapeutic strategies aimed at manipulating sex-specific traits or addressing disorders related to sexual development in higher organisms .

Introduction to XOL-1 Protein in Caenorhabditis elegans

Historical Discovery and Nomenclature of xol-1

The XOL-1 (XO Lethal) protein was identified in pioneering genetic studies of Caenorhabditis elegans sex determination in the mid-1990s. The xol-1 gene was named for its lethal phenotype when mutated in XO (male) embryos, where its function is essential for viability and male development [2]. Initial work established xol-1 as the earliest-acting gene in the sex determination hierarchy, positioned to interpret the primary sex-determining signal—the ratio of X chromosomes to autosomes (X:A ratio). Seminal research in 1995 demonstrated that xol-1 transcript levels during gastrulation directly dictate sexual fate: high expression triggers male development, while low expression permits hermaphrodite development [2]. This discovery positioned XOL-1 as the binary switch committing embryos to male or hermaphrodite pathways.

Table 1: Key Historical Milestones in XOL-1 Research

YearDiscoverySignificance
1995xol-1 identified as master sex-determination switch [2]Established XOL-1 as interpreter of X:A ratio
2003XOL-1 structural characterization as GHMP kinase [6]Revealed mechanistic basis for signaling function
2009TRA-1 feedback regulation of xol-1 [4]Discovered regulatory loop stabilizing sexual fate
2024XOL-1 role in developmental timing via H3K9me [3] [5]Expanded functions beyond sex determination

Biological Significance in Sex Determination and Dosage Compensation

XOL-1 serves as the central integrator of genetic and molecular signals governing two critical processes: sexual fate specification and X-chromosome dosage compensation.

Sex Determination MechanismThe X:A ratio is detected through competing molecular signals:

  • X-signal elements (XSEs): Proteins including FOX-1, SEX-1, and CEH-39, encoded on X chromosomes, repress xol-1 transcription. In XX embryos (X:A=1.0), the dual dose of XSEs dominates, suppressing XOL-1 production [1] [6].
  • Autosomal signal elements (ASEs): Proteins like SEA-1 and SEA-2, encoded on autosomes, activate xol-1. In XO embryos (X:A=0.5), ASE activity prevails, enabling high XOL-1 expression [1] [6].

XOL-1’s kinase activity initiates a cascade determining sexual fate:

  • In XO embryos: High XOL-1 represses SDC proteins (SDC-1, SDC-2, SDC-3), preventing dosage compensation complex (DCC) assembly. This allows male development via HER-1 activation and subsequent TRA-1 degradation, enabling male-specific gene expression [1] [4].
  • In XX embryos: Low XOL-1 permits SDC activation. SDCs repress HER-1 and activate the DCC, leading to hermaphrodite development and X-chromosome repression [1] [5].

Table 2: XOL-1 Regulatory Network Components

ComponentFunctionTargetSex-Specific Activity
XSEs (e.g., FOX-1, SEX-1)Repress xol-1 transcription/splicingxol-1 promoter/intronXX-dominant
ASEs (e.g., SEA-1, SEA-2)Activate xol-1 transcriptionxol-1 promoterXO-dominant
SDC proteinsActivate DCC; repress HER-1Chromatin; her-1 geneXX-specific
TRA-1Represses male genes & xol-1mab-3; xol-1 promoterXX-specific [4]

Dosage Compensation ControlXOL-1 indirectly regulates X-chromosome-wide gene expression by controlling DCC assembly:

  • In XO embryos, XOL-1 blocks DCC formation, preventing inappropriate X repression [5].
  • In XX embryos, XOL-1 absence permits DCC assembly, which reduces X-linked transcription by half through histone modifications (H4K20me1, H3K9me) and chromosomal condensation [3] [5]. Recent studies reveal XOL-1 also fine-tunes the timing of DCC initiation in hermaphrodites, ensuring synchronization with developmental progression [5] [7].

Evolutionary Context of XOL-1 as a Developmental Regulator

XOL-1 exemplifies evolutionary innovation in developmental control systems:

Lineage-Specific AdaptationsWhile sex determination mechanisms vary widely among nematodes, C. elegans’ XO/XX system with XOL-1 as master regulator represents a derived state. Comparative genomics with closely related species like C. briggsae reveals conservation of XOL-1’s role but differences in upstream signaling elements [1]. The xol-1 promoter region shows rapid evolution, suggesting adaptive changes in response to shifting XSE/ASE balances [6].

Conservation of Molecular FunctionsThe RNA-binding protein FOX-1, a key XSE repressor of xol-1, belongs to an ancient, conserved protein family. FOX-1 recognizes GCAUG/GCACG motifs in xol-1 introns, causing non-productive splicing in XX embryos [6]. This mechanism shares parallels with mammalian Fox family proteins in neuronal development, suggesting deep homology in RNA-regulatory networks [6].

Emerging Roles Beyond Sex DeterminationRecent research has expanded XOL-1’s functional repertoire:

  • Developmental Timing Regulation: In XX embryos, low-level XOL-1 (previously considered functionally inert) modulates embryonic cell division rates and gene expression timing. xol-1 mutant hermaphrodites exhibit accelerated cell cycles and premature transcriptional activation [3] [5].
  • Epigenetic Landscape Control: XOL-1 fine-tunes histone methylation patterns by repressing the H3K9 methyltransferase MET-2. Loss of xol-1 in XX embryos increases MET-2 expression, altering H3K9me2/3 distribution and disrupting heterochromatin organization [3] [7]. This reshapes developmental gene expression:
\Delta \text{H3K9me} \propto \frac{1}{\text{XOL-1 activity}}  
  • Feedback Integration: XOL-1 participates in cross-regulatory loops with downstream factors like TRA-1. TRA-1 binds the xol-1 promoter, reinforcing its repression in XX embryos and stabilizing hermaphrodite commitment [4].

Table 3: XOL-1's Multifunctional Roles in Development

FunctionMechanismBiological OutcomeKey Effectors
Sex determinationKinase-dependent SDC repressionMale fate specificationHER-1, FEM proteins
Dosage compensationBlocking DCC assembly (XO)Male X-chromosome expressionSDC-2, DPY proteins
Developmental timingMET-2 repression → H3K9me controlSynchronized embryogenesisMET-2, SET-25
Epigenetic regulationHistone modifier expressionChromatin architectureH3K9me, nuclear lamina

Concluding PerspectivesXOL-1 exemplifies how master regulatory proteins evolve multifaceted roles beyond initial binary decisions. Its integration of chromosomal signaling, kinase transduction, and epigenetic modulation positions it as a paradigm for understanding how developmental switches coordinate multiple processes. Future research will likely explore how XOL-1’s newly discovered roles in timing and epigenetics interact with other conserved developmental pathways, potentially revealing deeper principles of cellular decision-making.

Properties

CAS Number

161477-65-2

Product Name

XOL-1 protein

Molecular Formula

C8H11F3O

Synonyms

XOL-1 protein

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